4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid
Overview
Description
4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves multiple steps, starting with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether[_{{{CITATION{{{1{Synthesis and Antioxidant Activity of N-{[4-(1,3-Benzodioxol-5-yl ...](https://link.springer.com/article/10.1134/S1070428024010032). This reaction forms 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate to yield the desired compound[{{{CITATION{{{_1{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl ....
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium tetrahydroaluminate (LiAlH4) is often used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of different substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antioxidant properties[_{{{CITATION{{{_1{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl .... It may be used in studies related to oxidative stress and cellular damage.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its structural features may be exploited to create new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its versatility makes it a valuable component in the synthesis of polymers and other industrial products.
Mechanism of Action
The mechanism by which 4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid exerts its effects depends on its specific application. For example, in antioxidant studies, it may act by neutralizing free radicals and preventing oxidative damage to cells. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(1,3-Benzodioxol-5-ylmethyl)benzoic acid
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
1-Piperazinecarboxylic acid, 4-(1,3-benzodioxol-5-ylmethyl)-, 1,1-dimethylethyl ester
Uniqueness: 4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to its tetrahydro-2H-pyran-4-carboxylic acid moiety, which differentiates it from other similar compounds
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)oxane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c15-13(16)14(3-5-17-6-4-14)8-10-1-2-11-12(7-10)19-9-18-11/h1-2,7H,3-6,8-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIJZRLNLUIFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC3=C(C=C2)OCO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156456 | |
Record name | 2H-Pyran-4-carboxylic acid, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401156456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338495-24-1 | |
Record name | 2H-Pyran-4-carboxylic acid, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-4-carboxylic acid, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401156456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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